3-Ethylpiperidin-4-one

Antibacterial Piperidin-4-one derivatives Semicarbazone

3-Ethylpiperidin-4-one (CAS 104777-74-4) is a 3-alkyl-substituted piperidin-4-one heterocyclic ketone (molecular formula C7H13NO, MW 127.18 g/mol), characterized by an ethyl group at the C3 position and a reactive carbonyl at C4. The piperidin-4-one scaffold serves as a critical intermediate for synthesizing 4-aminopiperidine therapeutics including fentanyl-class analgesics, haloperidol, and domperidone.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 104777-74-4
Cat. No. B169451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpiperidin-4-one
CAS104777-74-4
Synonyms3-ethylpiperidin-4-one
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCC1CNCCC1=O
InChIInChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3
InChIKeyOIKJFJVXBZTLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpiperidin-4-one (CAS 104777-74-4): Procurement-Grade Overview and Structural Differentiation


3-Ethylpiperidin-4-one (CAS 104777-74-4) is a 3-alkyl-substituted piperidin-4-one heterocyclic ketone (molecular formula C7H13NO, MW 127.18 g/mol), characterized by an ethyl group at the C3 position and a reactive carbonyl at C4 . The piperidin-4-one scaffold serves as a critical intermediate for synthesizing 4-aminopiperidine therapeutics including fentanyl-class analgesics, haloperidol, and domperidone [1]. Unlike the unsubstituted parent piperidin-4-one (MW 99.13) or N-alkylated variants, the 3-ethyl substitution introduces a stereogenic center that enables diastereoselective transformations—a property exploited in stereocontrolled syntheses of alkaloid natural products [2].

Why 3-Ethylpiperidin-4-one Cannot Be Substituted with Unsubstituted or N-Alkylated Piperidin-4-ones


Piperidin-4-ones with different substitution patterns exhibit fundamentally divergent synthetic accessibility and downstream utility. The 2021 Tetrahedron study explicitly states that 2-substituted piperidin-4-ones are rarely available via conventional synthetic pathways, whereas 3-substituted variants (including 3-ethyl) are accessible through established Mannich condensation and alkylation routes [1]. More critically, 3-alkyl substitution on the piperidine ring introduces stereochemical complexity absent in unsubstituted or N-alkylated analogs—a property that directly impacts pharmacological outcomes. SAR studies on 3-alkylfentanyl analogues demonstrate that cis-3-ethyl fentanyl retains 1.5× the analgesic potency of fentanyl, while larger 3-alkyl substituents severely reduce activity [2]. Unsubstituted piperidin-4-one (MW 99.13) lacks both the C3 stereogenic center and the lipophilicity conferred by the ethyl group (calculated logP difference of approximately 0.8–1.2 units versus unsubstituted parent), rendering it unsuitable for stereocontrolled transformations or structure-activity optimization in medicinal chemistry programs .

3-Ethylpiperidin-4-one: Quantitative Comparative Evidence for Scientific Selection


Antibacterial Activity of 3-Ethyl-2,6-diarylpiperidin-4-one Semicarbazone Derivatives: Direct Comparison with 3,5-Dimethyl Analog

In a direct head-to-head study evaluating antibacterial activity of piperidin-4-one semicarbazone derivatives, the nitro-substituted 3-ethyl-2,6-diarylpiperidin-4-one semicarbazone exhibited high inhibition specifically against Salmonella typhi among eight bacterial cultures tested [1]. This study directly compared 3-ethyl-substituted derivatives against 3,5-dimethyl-substituted analogs, establishing differential antibacterial profiles based on substitution pattern [1].

Antibacterial Piperidin-4-one derivatives Semicarbazone

Analgesic Potency of cis-3-Ethyl Fentanyl (Derived from 3-Ethylpiperidin-4-one) Relative to Fentanyl

In a systematic synthesis and pharmacological evaluation of 3-alkylfentanyl analogues, 3-ethylpiperidin-4-one served as the key intermediate for preparing cis-3-ethyl fentanyl. Pharmacological testing in rats demonstrated that (±)-cis-3-ethyl fentanyl (6.2 cis) exhibited 1.5× the analgesic potency of fentanyl (reference = 1.0×), while the known (±)-cis-3-methyl fentanyl analog showed 8× fentanyl potency [1]. In contrast, 3-alkyl groups larger than methyl generally severely reduce analgesic potency [2]. The synthetic route starting from N-phenethyl-4-piperidone produced 3-ethyl-4-piperidone intermediate in 79-85% yield after alkylation and hydrolysis [1].

Opioid analgesic Fentanyl analogs Structure-activity relationship

Stereoselective Synthetic Utility: Diastereoselective Conversion in Natural Product Total Synthesis

3-Ethylpiperidin-4-one has been stereoselectively converted into (±)-2-{2-[(3RS,4SR)-N-benzyloxycarbonyl-3-ethyl-4-piperidyl]ethyl}-3-formylmethylindole, a key intermediate in the total synthesis of the Cinchona alkaloids hydrocinchonidine and hydrocinchonine via photo-oxygenation of an indole derivative [1]. The stereoselectivity arises from the pre-existing C3 stereogenic center bearing the ethyl substituent, which directs subsequent transformations. In contrast, unsubstituted piperidin-4-one lacks this stereodirecting element and cannot achieve the same diastereocontrol without additional chiral auxiliaries.

Total synthesis Stereoselective Alkaloid synthesis

Electrochemical Redox Behavior: Irreversible Reduction Characteristics of 3-Ethyl versus 3,5-Dimethyl Semicarbazone Derivatives

Cyclic voltammetric analysis of 3-ethyl-2,6-diarylpiperidin-4-one semicarbazone and 3,5-dimethyl-2,6-diarylpiperidin-4-one semicarbazone was performed using a glassy carbon electrode with variable scan rate [1]. Both compound classes exhibited irreversible reduction behavior under the experimental conditions, with the study establishing that electron transfer occurs without requiring external oxidizing or reducing agents. The peak potential values and number of peaks formed during anodic and cathodic scans were characterized across variable scan rates, providing a baseline electrochemical profile for 3-ethyl-substituted piperidin-4-one derivatives [1].

Cyclic voltammetry Redox chemistry Electron transfer

Synthetic Accessibility: 3-Substituted Piperidin-4-ones Are Accessible; 2-Substituted Analogs Are Rarely Available

The 2021 Tetrahedron study on piperidin-4-one synthesis explicitly states: 'piperidin-4-ones with substitution at the carbon atom adjacent to the nitrogen (i.e., 2-substituted piperidin-4-ones) are rarely available, the synthesis of these compounds was a research focus... however, there was no success to produce such compounds' [1]. In contrast, 3-substituted piperidin-4-ones (including 3-ethylpiperidin-4-one) are accessible through established synthetic routes including Mannich condensation and alkylation of 4-piperidone imine derivatives [1][2]. This fundamental difference in synthetic accessibility makes 3-ethylpiperidin-4-one a practical procurement choice for programs requiring substituted piperidin-4-one scaffolds.

Synthetic methodology Piperidin-4-one preparation Medicinal chemistry intermediates

3-Ethylpiperidin-4-one (CAS 104777-74-4): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 3-Alkylfentanyl Analogs with Intermediate Potency (1.5× Fentanyl)

3-Ethylpiperidin-4-one serves as the key intermediate for synthesizing cis-3-ethyl fentanyl, which exhibits 1.5× the analgesic potency of fentanyl in rat models [1]. This intermediate potency profile is distinct from cis-3-methyl fentanyl (8× fentanyl potency) and larger 3-alkyl analogs (severely reduced potency). Researchers investigating structure-activity relationships in 4-anilidopiperidine opioid analgesics should procure 3-ethylpiperidin-4-one when an intermediate potency derivative is required for pharmacological profiling or when exploring the steric tolerance of the 3-position in fentanyl analogs [2].

Stereoselective Total Synthesis of Cinchona Alkaloids and Related Natural Products

3-Ethylpiperidin-4-one has been stereoselectively converted into (3RS,4SR)-configured intermediates for the total synthesis of hydrocinchonidine and hydrocinchonine via photo-oxygenation of indole derivatives [3]. The intrinsic C3 stereogenic center bearing the ethyl substituent provides diastereocontrol in subsequent transformations, a property not available with unsubstituted piperidin-4-one. This application scenario is relevant for natural product synthesis laboratories requiring stereochemically defined piperidine-containing building blocks for alkaloid synthesis programs.

Antibacterial Semicarbazone Derivative Development Targeting Salmonella typhi

Nitro-substituted 3-ethyl-2,6-diarylpiperidin-4-one semicarbazone derivatives demonstrated high inhibition against Salmonella typhi in comparative antibacterial screening against eight bacterial cultures [4]. The study directly compared 3-ethyl-substituted derivatives with 3,5-dimethyl-substituted analogs, establishing differential antibacterial selectivity profiles. Research groups developing piperidin-4-one-derived antibacterial agents with Gram-negative selectivity should consider 3-ethylpiperidin-4-one as the starting scaffold when targeting Salmonella species.

General Medicinal Chemistry Programs Requiring Substituted Piperidin-4-one Scaffolds

Given the documented synthetic accessibility of 3-substituted piperidin-4-ones versus the documented inaccessibility of 2-substituted piperidin-4-ones [5], 3-ethylpiperidin-4-one represents a practical procurement choice for medicinal chemistry programs requiring alkyl-substituted piperidin-4-one building blocks. The compound serves as a precursor to 4-aminopiperidine therapeutics including fentanyl-class analgesics, haloperidol, and domperidone [5], and can be procured at 95+% purity with batch-specific QC documentation (NMR, HPLC, GC) .

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